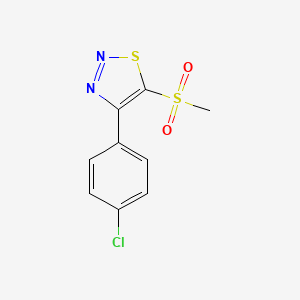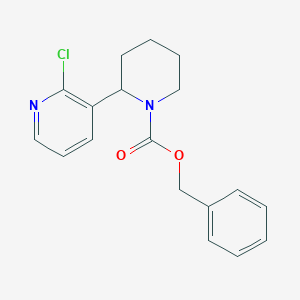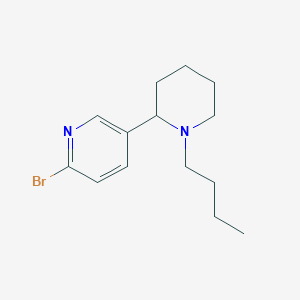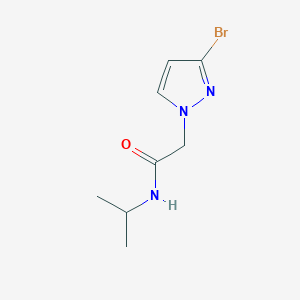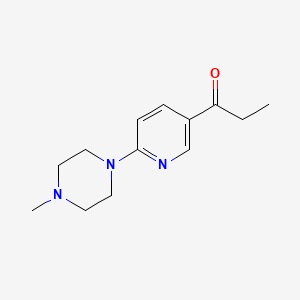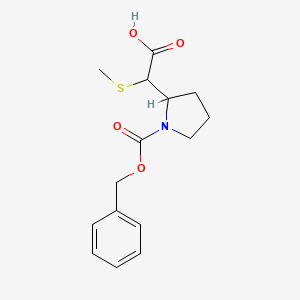
N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide: is a synthetic organic compound with a complex structure It belongs to the class of cinnoline derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multiple steps:
Formation of the Cinnoline Core: The initial step involves the construction of the cinnoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as the nucleophile.
Oxidation and Functionalization: The final steps involve oxidation to introduce the keto group and functionalization to attach the carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the keto group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide N-oxide.
Reduction: N,N-Diethyl-3-hydroxy-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are investigating its interactions with various biological targets to understand its mode of action.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-3-oxo-2,3-dihydroquinoxaline-6-carboxamide
- N,N-Diethyl-3-oxo-2,3,5,6-tetrahydropyridine-6-carboxamide
- N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydroquinoline-6-carboxamide
Uniqueness
N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is unique due to its specific structural features, such as the hexahydrocinnoline core and the presence of both diethylamino and carboxamide groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N,N-diethyl-3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxamide |
InChI |
InChI=1S/C13H19N3O2/c1-3-16(4-2)13(18)9-5-6-11-10(7-9)8-12(17)15-14-11/h8-9H,3-7H2,1-2H3,(H,15,17) |
Clave InChI |
NEXYUKFPXLLHIF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1CCC2=NNC(=O)C=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800482.png)

